Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a methyl ester group at the 2-position. The compound also features an amino group and a chloroethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromine Atom: Bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Chloroethylidene Group: The chloroethylidene group can be introduced through a reaction with chloroacetaldehyde.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptor Activity: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-chloropyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-fluoropyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-iodopyrrole-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C8H9BrClN3O2 |
---|---|
Molecular Weight |
294.53 g/mol |
IUPAC Name |
methyl 1-[(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9BrClN3O2/c1-15-8(14)6-2-5(9)4-13(6)12-7(11)3-10/h2,4H,3H2,1H3,(H2,11,12) |
InChI Key |
YBERFBBKPFOVCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1N=C(CCl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.